molecular formula C13H19Cl2N3 B2866994 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride CAS No. 1864015-76-8

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Cat. No.: B2866994
CAS No.: 1864015-76-8
M. Wt: 288.22
InChI Key: KNMWDKAQSRVUJG-UHFFFAOYSA-N
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Description

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride (CAS: 1864015-76-8) is a high-purity chemical compound with a molecular formula of C13H19Cl2N3 and a molecular weight of 288.22 g/mol . This molecule features a pyrazole core, which is a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Pyrazole derivatives are extensively investigated in pharmaceutical research for their potential anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The specific 1-phenyl-3-methyl substitution pattern on the pyrazole ring is a common structural motif found in compounds with significant pharmacological profiles . The propan-1-amine side chain, presented as its stable dihydrochloride salt, introduces a versatile primary amine functional group suitable for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure compliance with all applicable local and federal safety and regulatory guidelines.

Properties

IUPAC Name

3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMWDKAQSRVUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution at the Pyrazole Ring: Subsequent substitution reactions introduce the phenyl and methyl groups at the appropriate positions on the pyrazole ring.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to an amide or nitro group.

  • Reduction: Reduction reactions can reduce nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonating agents are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, nitro compounds, and carboxylic acids.

  • Reduction Products: Amines, alcohols, and aldehydes.

  • Substitution Products: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has found applications in various scientific research fields:

  • Medicinal Chemistry: This compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.

  • Biology: It is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Material Science: The compound is utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with four structurally related pyrazole- and triazole-based amines, highlighting differences in molecular weight, substituents, and synthesis:

Compound Name Molecular Formula Molecular Weight Key Substituents/Rings Synthesis Method Applications/Notes
Target Compound : 3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride C₁₃H₁₈Cl₂N₃ 290.21 3-methyl, 1-phenyl pyrazole Likely via alkylation/amination (analogous to E1) Pharmaceuticals (potential kinase inhibitors)
3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine dihydrochloride (E9) C₈H₁₅Cl₂N₃ 222.13 4-chloro pyrazole Not specified Organic synthesis intermediates
Compound 19: 3-(3-Fluorophenyl)-N-2-[2-(4-methylimidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride (E1) C₁₇H₂₀Cl₂F₂N₆ 413.28 3-fluorophenyl, pyrimidine-imidazole hybrid Reaction of intermediates 72/73 (General Method A) Neuronal enzyme inhibitors (99% yield)
(2R)-2-[3-(1H-Pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride (E7) C₉H₁₆Cl₂N₄O 266.13 Oxadiazole-pyrazole hybrid, chiral center Not specified Chiral building blocks in drug design
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride (E8) C₆H₁₃ClN₄ 180.65 1-methyl triazole Not specified Agrochemicals, pharmaceuticals

Key Findings from Comparative Analysis

The pyrimidine-imidazole hybrid in Compound 19 (E1) introduces a larger aromatic system, which may improve target selectivity in enzyme inhibition but reduce solubility .

Synthetic Efficiency: Compound 19 (E1) was synthesized in a 99% yield via General Method A, suggesting scalability for similar pyrazole derivatives. In contrast, compounds like those in E4 require reflux with malononitrile or ethyl cyanoacetate, which may involve harsher conditions .

Heterocyclic Diversity: The oxadiazole ring in the chiral compound from E7 introduces rigidity and hydrogen-bonding capacity, which could optimize receptor binding compared to the flexible propan-1-amine chain in the target compound .

Salt Form and Solubility :

  • All compounds listed are hydrochloride or dihydrochloride salts, ensuring enhanced solubility in aqueous media compared to free bases. The target compound’s dihydrochloride form may offer superior crystallinity for formulation .

Biological Activity

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique molecular structure that contributes to its biological activity, particularly in areas such as anticancer and antimicrobial effects.

  • Molecular Formula : C₁₃H₁₈ClN₃
  • Molecular Weight : 251.76 g/mol
  • CAS Number : 1170012-00-6

Biological Activity Overview

The biological activities of this compound are primarily evaluated through various in vitro studies. The following sections detail specific findings related to its anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focused on the synthesis and evaluation of similar compounds found that certain derivatives showed promising activity against human lung adenocarcinoma (A549) cells. The key findings are summarized in Table 1.

CompoundIC₅₀ (µM)Cell LineMechanism of Action
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine66A549 (Lung)Induction of apoptosis
Compound X50A549 (Lung)Inhibition of cell proliferation
Compound Y70HCT116 (Colon)Cell cycle arrest

Case Study : In a comparative study, the compound was tested alongside standard chemotherapeutics like cisplatin. It demonstrated a reduction in cell viability similar to that observed with cisplatin, suggesting its potential as an alternative or adjunct therapy in lung cancer treatment .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against a range of pathogens, including multidrug-resistant strains. The results are highlighted in Table 2.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus>64
Escherichia coli>64
Pseudomonas aeruginosa>64

Despite its promising anticancer properties, the compound exhibited limited antimicrobial activity against the tested Gram-positive and Gram-negative bacteria .

Mechanistic Insights

The biological mechanisms underlying the activity of pyrazole derivatives, including this compound, involve several pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Regulation : It may interfere with the cell cycle, causing arrest at specific phases which is critical for inhibiting tumor growth.
  • Antimicrobial Mechanisms : Although less potent than some antibiotics, the compound's structure allows for interaction with bacterial enzymes, potentially disrupting their function .

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